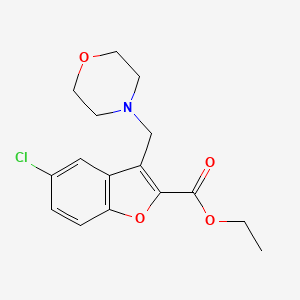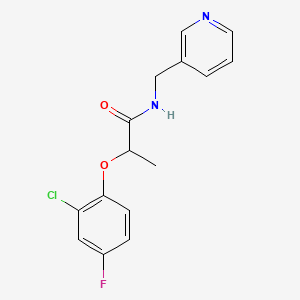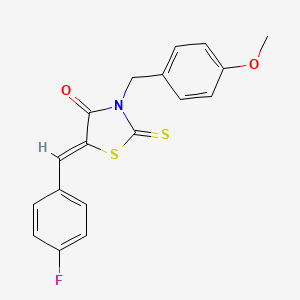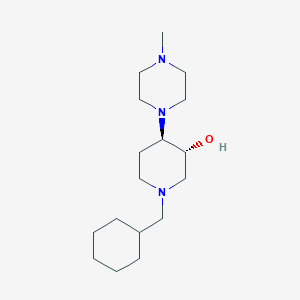![molecular formula C20H17N3O6S B5134797 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5134797.png)
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a benzamide derivative that has been studied extensively for its biological and physiological effects.
Scientific Research Applications
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and inhibition of enzyme activity. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, including its stability and solubility in various solvents. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is also relatively easy to synthesize in the lab. However, 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, including the development of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide derivatives with improved activity and selectivity. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide could also be further studied for its potential applications in the treatment of other diseases, such as autoimmune disorders. Further studies are needed to fully understand the mechanism of action of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide and its potential applications in various fields.
Synthesis Methods
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with 3-(4-methoxyphenyl)aminosulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the reaction of 3-(4-methoxyphenyl)aminosulfonyl chloride with 4-nitroaniline in the presence of a base, followed by purification using recrystallization.
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-11-7-16(8-12-18)22-30(27,28)19-4-2-3-14(13-19)20(24)21-15-5-9-17(10-6-15)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXPDGMBGGQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)




![2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5134795.png)
![methyl 4-[5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5134798.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)